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Compound of Interest

Compound Name: 2-Chloro-5-methoxybenzimidazole

Cat. No.: B098737

An In-depth Technical Guide to 2-Chloro-5-
methoxy-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxy-1H-benzimidazole is a heterocyclic aromatic organic compound that holds
significant interest within the fields of medicinal chemistry and drug development. As a
derivative of benzimidazole, a scaffold present in numerous biologically active molecules, this
compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.
Its chemical structure, featuring a chloro substituent at the 2-position and a methoxy group at
the 5-position of the benzimidazole core, imparts specific reactivity and properties that are
exploited in the design of novel therapeutic agents. This technical guide provides a
comprehensive overview of the physical and chemical properties, detailed experimental
protocols for its synthesis and characterization, and a visualization of its synthetic workflow.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Chloro-5-methoxy-1H-
benzimidazole is presented below. The data has been compiled from various chemical
databases and supplier information. It is important to note that some of the presented data are
computed and have not been experimentally verified.
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Table 1: Identifi | Molecular CI .

Property Value Source

2-chloro-6-methoxy-1H-
IUPAC Name o [1]
benzimidazole

CAS Number 15965-54-5 [1]
Molecular Formula CsH7CIN20 [1]
Molecular Weight 182.61 g/mol [1]
Canonical SMILES cocl=cez=cle=cN=chz [1]

)Cl

FMDGYQOERIOABX-
InChl Key [1]
UHFFFAOYSA-N

Table 2: Physical Properties

Property Value Notes

White to off-white or light

Appearance yellowish-brown [2]
powder/crystals
Melting Point 261-263 °C [3]

. . >360 °C (Predicted for
Boiling Point o [4]
Benzimidazole)

Insoluble in water. Soluble in
Solubility DMSO and sparingly in [2]

Methanol.

logP (Octanol-Water Partition

1.9 (Computed 1
Coefficient) ( P ) s
pKa Not available
Density Not available
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Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of
2-Chloro-5-methoxy-1H-benzimidazole. These protocols are based on general methods for the
synthesis and analysis of benzimidazole derivatives and may require optimization for specific
laboratory conditions.

Synthesis of 2-Chloro-5-methoxy-1H-benzimidazole

The synthesis of 2-chloro-benzimidazole derivatives typically involves a multi-step process
starting from the corresponding o-phenylenediamine. A general and adaptable synthetic route
Is outlined below.

Step 1: Synthesis of 5-methoxy-1,3-dihydro-2H-benzimidazol-2-one

Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1
equivalent) in a suitable solvent such as dimethylformamide (DMF).

o Cyclization: Add urea (2 equivalents) to the solution. Heat the reaction mixture to 135-140°C
and reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC).

o Work-up: After completion, cool the reaction mixture and remove the DMF by distillation
under reduced pressure.

 Purification: Wash the resulting solid with water. Dissolve the crude product in a 10%
agueous sodium hydroxide solution and filter to remove any insoluble impurities. Neutralize
the filtrate with a 35% aqueous hydrochloric acid solution to precipitate the product.

« |solation: Collect the precipitate by filtration, wash with water, and dry to obtain 5-methoxy-
1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Chlorination to 2-Chloro-5-methoxy-1H-benzimidazole

e Reaction Setup: In a clean, dry round-bottom flask, place 5-methoxy-1,3-dihydro-2H-
benzimidazol-2-one (1 equivalent) and phosphoryl chloride (POCIs) (2 equivalents). A
catalytic amount of phenol can be added.
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Chlorination: Heat the mixture to 103-107°C and maintain this temperature for 12 hours.
Monitor the reaction by TLC.

Work-up: After the reaction is complete, carefully cool the mixture in an ice bath. Slowly and
cautiously neutralize the reaction mixture with a 40% sodium hydroxide solution to a pH of
approximately 10. This step is highly exothermic and should be performed with care.

Isolation and Purification: The crude product will precipitate out. Collect the solid by filtration
and wash with cold water. The crude 2-Chloro-5-methoxy-1H-benzimidazole can be further
purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the
final product.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of the synthesized compound.
Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable
deuterated solvent, such as DMSO-des or CDCls. Add a small amount of tetramethylsilane
(TMS) as an internal standard.

Data Acquisition:

o H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic
protons in the benzimidazole ring system and a singlet for the methoxy group protons.

o 13C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would correspond to
the eight unique carbon atoms in the molecule.

Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to
confirm the assigned structure.

. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Instrumentation: An FTIR spectrometer.

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with
dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total
Reflectance (ATR) accessory.

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm~1.

Data Analysis: Identify characteristic absorption bands for N-H stretching (around 3400-3300
cm~1), C=N stretching (around 1620 cm~1), C-O stretching of the methoxy group, and
aromatic C-H and C=C stretching vibrations.

. High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound.
Instrumentation: An HPLC system with a UV detector.
Method Parameters (General Method for Benzimidazoles):
o Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 yum patrticle size).

o Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.
The exact composition should be optimized.

o Flow Rate: Typically 1.0 mL/min.

o Detection: UV detection at a wavelength where the compound exhibits strong absorbance
(e.g., 218 nm or determined by UV scan).

o Injection Volume: 10-20 pL.

Sample Preparation: Prepare a standard solution of the purified compound in a suitable
solvent (e.g., acetonitrile or methanol) at a known concentration.

Data Analysis: Analyze the chromatogram for the retention time and peak area of the main
component to determine its purity.
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4. Mass Spectrometry (MS)
e Objective: To confirm the molecular weight of the compound.

e Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI)
source.

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like
methanol or acetonitrile.

o Data Acquisition: Acquire the mass spectrum in positive ion mode.

o Data Analysis: Look for the molecular ion peak [M+H]* corresponding to the calculated
molecular weight of 2-Chloro-5-methoxy-1H-benzimidazole (183.03 for CsHsCIN20"). The
isotopic pattern for the chlorine atom (3°Cl and 37Cl) should also be observable.[1]

Visualizations
Synthesis Workflow of 2-Chloro-5-methoxy-1H-
benzimidazole

The following diagram illustrates a typical workflow for the synthesis of 2-Chloro-5-methoxy-1H-
benzimidazole, from starting materials to the final purified product.

Starting Materials Step 1: Cyclization Intermediate
Urea »-| Reflux in DMF »| Work-up & »| 5-methoxy-1,3-dihydro- . A )
»-| (135-140°C, 12h) " Purification ™| 2H-benzimidazol-2-one Step 2: Chlorination Final Product
. . Heat »| Work-up & »_| 2-Chloro-5-methoxy-
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Caption: A generalized workflow for the two-step synthesis of 2-Chloro-5-methoxy-1H-
benzimidazole.

Conclusion

2-Chloro-5-methoxy-1H-benzimidazole is a valuable building block in the synthesis of
pharmacologically active compounds. This guide has provided a detailed overview of its core
physical and chemical properties, along with generalized yet comprehensive experimental
protocols for its synthesis and characterization. The provided information is intended to serve
as a foundational resource for researchers and scientists in the field of drug discovery and
development, facilitating further exploration and application of this versatile benzimidazole
derivative. It is recommended that the provided protocols be adapted and optimized for specific
laboratory settings and that all necessary safety precautions be taken when handling the
described chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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